molecular formula C4H4BrNO B1529718 5-Bromo-4-methyloxazole CAS No. 929094-30-4

5-Bromo-4-methyloxazole

Cat. No. B1529718
CAS RN: 929094-30-4
M. Wt: 161.98 g/mol
InChI Key: YEENPJFQTCNAHQ-UHFFFAOYSA-N
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Description

5-Bromo-4-methyloxazole is a chemical compound with potential applications in various fields . It is a type of oxazole, a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of 5-Bromo-4-methyloxazole and similar compounds often involves the Van Leusen oxazole synthesis . This method uses tosylmethylisocyanides (TosMICs) and readily available starting materials . The synthesis process may also involve electrophilic aromatic bromination .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyloxazole can be analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These methods can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-methyloxazole can be complex. Oxazoles are known for their diverse reactivity, which makes them useful intermediates in the synthesis of new chemical entities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methyloxazole can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and more .

Scientific Research Applications

Organic Synthesis

5-Bromo-4-methyloxazole: serves as a valuable intermediate in organic synthesis. Its bromo group is highly reactive, making it suitable for various substitution reactions. For instance, it can undergo Suzuki coupling reactions to form biaryl oxazoles, which are prevalent structures in many pharmaceutical compounds .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-4-methyloxazole is utilized to create heterocyclic compounds that exhibit significant pharmacological activities. These compounds can interact with various enzymes and receptors, such as histone deacetylase (HDAC) , cyclooxygenase-2 (COX-2) , and human epidermal growth factor receptor (EGFR) kinase in cancer cells .

Cancer Research

This compound has shown potential in cancer research due to its ability to form stable, active moieties in pharmaceutical ingredients. It’s been observed to have potent activity against drug-susceptible, drug-resistant, and multidrug-resistant cancer cell lines .

Antifungal and Antibacterial Applications

The brominated oxazole ring of 5-Bromo-4-methyloxazole can be incorporated into molecules that display antifungal and antibacterial properties. This is particularly useful in the development of new antibiotics and antifungal agents .

Chemical Biology

Chemical biologists use 5-Bromo-4-methyloxazole to study protein-ligand interactions. The compound can be tagged with fluorescent markers or other probes to visualize these interactions in real-time, aiding in the understanding of cellular processes .

Future Directions

The future directions for research on 5-Bromo-4-methyloxazole could involve further exploration of its synthesis methods, structural analysis, and potential applications . Given the biological activity of oxazole-based molecules, there could be potential for drug discovery and development .

properties

IUPAC Name

5-bromo-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEENPJFQTCNAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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